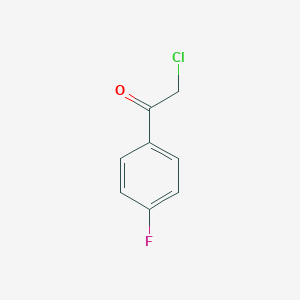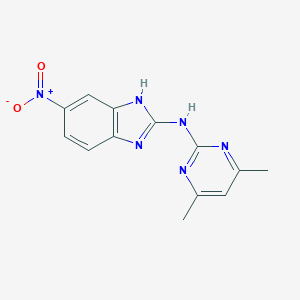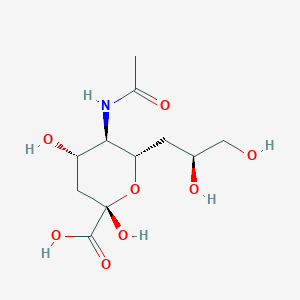
2-Chloro-4’-fluoroacétophénone
Vue d'ensemble
Description
2-Chloro-4’-fluoroacetophenone is an organic compound with the molecular formula C8H6ClFO. It is a derivative of acetophenone, where the hydrogen atoms on the benzene ring are substituted by chlorine and fluorine atoms at the 2 and 4’ positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Chloro-4’-fluoroacetophenone is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block for the synthesis of various complex organic molecules.
Biology: Employed in the synthesis of bioactive compounds that can be used in biological studies.
Medicine: Serves as an intermediate in the production of pharmaceuticals, including anti-inflammatory and antimicrobial agents.
Industry: Utilized in the manufacture of agrochemicals and other industrial chemicals
Mécanisme D'action
Target of Action
It’s known that this compound is used as a precursor in the synthesis of various other compounds .
Mode of Action
2-Chloro-4’-fluoroacetophenone is a chemical intermediate used in the synthesis of various compounds. For instance, it condenses with N-methyl-4-(methylthio)benzamidine to yield 1-methyl-2-(4-methylthio)phenyl-4-(4-fluoro)phenylimidazole . This suggests that its mode of action is primarily through its reactivity with other compounds in chemical reactions.
Biochemical Pathways
It’s used in the synthesis of s-(phenacyl)glutathiones , which are involved in the detoxification of xenobiotics. Therefore, it may indirectly influence the glutathione pathway.
Pharmacokinetics
Its physical properties such as its solid form, low water solubility , and its melting point of 47-50 °C suggest that its bioavailability could be influenced by these factors.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4’-fluoroacetophenone. For instance, its reactivity may be influenced by temperature, pH, and the presence of other chemicals. It’s sensitive to strong oxidizing agents, strong acids, strong bases, alcohols, amines, and strong reducing agents . Its storage temperature should be in an inert atmosphere at room temperature .
Analyse Biochimique
Biochemical Properties
It has been used in the synthesis of S-(phenacyl)glutathiones , indicating potential interactions with glutathione-related enzymes and proteins
Cellular Effects
Safety data indicates that it may cause skin irritation and severe eye damage This suggests that it could potentially affect cell membranes and disrupt cellular processes
Molecular Mechanism
It has been used in the synthesis of various compounds, suggesting it may interact with a range of biomolecules
Metabolic Pathways
It has been used in the synthesis of S-(phenacyl)glutathiones , suggesting it may interact with enzymes and cofactors involved in glutathione metabolism
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4’-fluoroacetophenone typically involves a Friedel-Crafts acylation reaction. The process begins with the reaction of fluorobenzene with chloracetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out in an organic solvent such as dichloroethane at low temperatures (-3°C to -1°C). After the addition of chloracetyl chloride, the mixture is allowed to react for about an hour. The reaction mixture is then treated with concentrated hydrochloric acid to complete the reaction and isolate the product .
Industrial Production Methods: In industrial settings, the preparation method is optimized to reduce energy consumption and minimize waste production. One such method involves the use of ionic liquids as solvents, which can enhance the reaction efficiency and reduce the environmental impact. The reaction is carried out at ambient temperature, and the product is isolated by distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-4’-fluoroacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation Reactions: It can react with compounds like N-methyl-4-(methylthio)benzamidine to form imidazole derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Condensation Reactions: Often involve the use of organic solvents like ethanol and catalysts to facilitate the reaction.
Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Imidazole Derivatives: Formed through condensation reactions.
Comparaison Avec Des Composés Similaires
2-Chloro-4’-fluoroacetophenone can be compared with other halogenated acetophenones, such as:
2-Chloroacetophenone: Lacks the fluorine atom, making it less reactive towards certain nucleophiles.
4-Fluoroacetophenone: Lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo.
2-Bromo-4’-fluoroacetophenone: Contains a bromine atom instead of chlorine, which can influence its reactivity and the conditions required for its reactions
Each of these compounds has unique properties and reactivity profiles, making 2-Chloro-4’-fluoroacetophenone distinct in its applications and versatility.
Propriétés
IUPAC Name |
2-chloro-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZWJOQRSMOFMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196560 | |
| Record name | 2-Chloro-4'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
456-04-2 | |
| Record name | 2-Chloro-4′-fluoroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=456-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4'-fluoroacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4'-fluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-chloro-4-fluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.598 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-chloro-4'-fluoroacetophenone of interest to researchers?
A: 2-chloro-4'-fluoroacetophenone is primarily interesting as a building block for synthesizing more complex molecules. For example, it can be used to produce N3-substituted 2'-deoxy-2'-fluorouridines, which have been studied for potential hypnotic and antiviral activity []. Additionally, it serves as a starting material in the synthesis of diphenyl imidazole compounds containing a fluorine atom, which are explored for their applications in surface treatments, such as in printed wiring boards [].
Q2: Can 2-chloro-4'-fluoroacetophenone be used in biocatalysis?
A: While not directly used as a biocatalyst, 2-chloro-4'-fluoroacetophenone serves as a substrate in biocatalytic reactions. Research has shown that the enzyme Candida glabrata ketoreductase 1 (CgKR1) can catalyze the asymmetric reduction of 2-chloro-4'-fluoroacetophenone []. This is particularly interesting because the reaction follows the anti-Prelog's rule, which is unusual for natural ketoreductases. This biocatalytic process, coupled with glucose dehydrogenase (GDH) for NADPH regeneration, enables the production of valuable enantiopure halohydrins, important building blocks for pharmaceuticals [].
Q3: What are the advantages of using biocatalysis with 2-chloro-4'-fluoroacetophenone?
A3: Employing biocatalysis with substrates like 2-chloro-4'-fluoroacetophenone offers several advantages:
- High stereoselectivity: Engineered variants of CgKR1 have demonstrated >99% stereoselectivity toward α-halo ketones, including 2-chloro-4'-fluoroacetophenone []. This is crucial for synthesizing enantiopure compounds, especially for pharmaceutical applications where specific stereoisomers are often required for desired biological activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N,N'-Bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide](/img/structure/B45854.png)
